molecular formula C6H8N2 B13658872 1,4,5,6-Tetrahydro-3-pyridinecarbonitrile CAS No. 7492-87-7

1,4,5,6-Tetrahydro-3-pyridinecarbonitrile

Cat. No.: B13658872
CAS No.: 7492-87-7
M. Wt: 108.14 g/mol
InChI Key: UWFYMNQYYJQPRQ-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydro-3-pyridinecarbonitrile is an organic compound with the molecular formula C6H8N2. It is a colorless to pale yellow liquid with a bitter taste and is known for its volatility at room temperature. This compound is characterized by the presence of both pyridine and carbonitrile functional groups, which contribute to its reactivity .

Preparation Methods

1,4,5,6-Tetrahydro-3-pyridinecarbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of pyridine with chloroacetonitrile under appropriate conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve optimization of this reaction to increase yield and purity.

Chemical Reactions Analysis

1,4,5,6-Tetrahydro-3-pyridinecarbonitrile undergoes several types of chemical reactions, including:

Scientific Research Applications

1,4,5,6-Tetrahydro-3-pyridinecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The presence of the pyridine and carbonitrile groups allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

1,4,5,6-Tetrahydro-3-pyridinecarbonitrile can be compared with other similar compounds such as:

    3-Pyridinecarbonitrile: Similar in structure but lacks the tetrahydro component.

    4-Pyridinecarbonitrile: Another isomer with different reactivity.

    Nicotinonitrile: A related compound with distinct applications. The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

1,2,3,4-tetrahydropyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h5,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFYMNQYYJQPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CNC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341313
Record name 1,4,5,6-Tetrahydro-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7492-87-7
Record name 1,4,5,6-Tetrahydro-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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